molecular formula C6H3Cl2NO3S B14851847 2-Chloro-6-formylpyridine-4-sulfonyl chloride

2-Chloro-6-formylpyridine-4-sulfonyl chloride

Cat. No.: B14851847
M. Wt: 240.06 g/mol
InChI Key: KUVXSCOHRLAKFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO3S and a molecular weight of 240.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives. One common method is the oxidative chlorosulfonation of sulfur-containing compounds, such as thiols and sulfides, using reagents like sodium chlorite (NaClO2) or N-chlorosuccinimide . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to be efficient and environmentally friendly, often utilizing continuous flow reactors and advanced purification techniques to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-6-formylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Properties

Molecular Formula

C6H3Cl2NO3S

Molecular Weight

240.06 g/mol

IUPAC Name

2-chloro-6-formylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H3Cl2NO3S/c7-6-2-5(13(8,11)12)1-4(3-10)9-6/h1-3H

InChI Key

KUVXSCOHRLAKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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